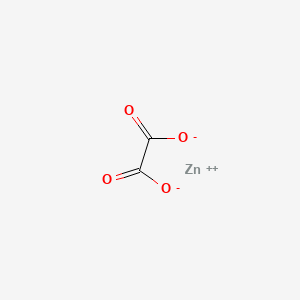

zinc;oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEJZWGMHAKWNL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2 | |

| Record name | Zinc oxalate (ZnC2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystallographic Structure of Zinc Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O). It details the structural parameters, experimental protocols for characterization, and the thermal behavior of this compound, which serves as a common precursor for the synthesis of zinc oxide nanoparticles and other materials relevant to various industrial and pharmaceutical applications.

Crystallographic Structure

Zinc oxalate dihydrate typically crystallizes in a metastable orthorhombic β-form. This structure is characterized by chains of zinc oxide octahedra linked by oxalate anions. The water molecules are incorporated into the crystal lattice, contributing to its stability. Upon heating, zinc oxalate dihydrate undergoes dehydration to form anhydrous monoclinic β-zinc oxalate before further decomposing into zinc oxide.

Crystal System and Space Group

The β-form of zinc oxalate dihydrate belongs to the orthorhombic crystal system, which is defined by three unequal crystallographic axes at right angles to each other. The specific space group for this phase is Cccm.[1]

Lattice Parameters

The refined cell parameters for the orthorhombic phase of zinc oxalate dihydrate have been determined through X-ray diffraction studies. These parameters define the size and shape of the unit cell.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Cccm | [1] |

| Lattice Constant a (a₀) | 10.03 Å | [1] |

| Lattice Constant b (b₀) | 5.95 Å | [1] |

| Lattice Constant c (c₀) | 15.62 Å | [1] |

| Calculated Density (ρ) | 2.50 g/cm³ | [1] |

Note: The provided lattice parameters were determined at temperatures between 50 and 100 °C and were found to be relatively constant in this range.[1]

Coordination Environment

Experimental Protocols

The characterization of zinc oxalate dihydrate involves several analytical techniques to determine its structure, composition, and thermal properties.

Synthesis by Precipitation

A common method for synthesizing zinc oxalate dihydrate is through a precipitation reaction.

Materials:

-

Zinc salt (e.g., zinc sulfate (B86663) heptahydrate, ZnSO₄·7H₂O)

-

Oxalic acid (H₂C₂O₄·2H₂O)

-

Ethanol

-

Distilled water

Procedure:

-

An equimolar solution of the zinc salt is prepared in distilled water.

-

A solution of oxalic acid is prepared in an ethanol-water mixture.

-

The oxalic acid solution is added dropwise to the zinc salt solution while stirring.

-

The mixture is stirred for approximately 1 hour at room temperature, during which a white precipitate of zinc oxalate dihydrate forms.

-

The precipitate is separated from the solution by centrifugation.

-

The collected precipitate is washed several times with distilled water.

-

The final product is dried in an oven at around 80 °C.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure, phase purity, and crystallite size.

Instrumentation:

-

X-ray diffractometer (e.g., Rigaku FEN-100)

Experimental Conditions:

-

Radiation Source: Cu Kα

-

Scan Rate: 10°/min

-

Analysis: The resulting diffraction pattern is compared with standard reference patterns (e.g., JCPDS No. 25-1029) to identify the crystalline phase.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of zinc oxalate dihydrate.

Instrumentation:

-

Thermo-balance (e.g., SETARAM DT-TGA 92B)

Experimental Conditions:

-

Atmosphere: Air

-

Heating Rate: 3 °C/min

-

Temperature Range: Room temperature to 450 °C or higher.

-

Analysis: The TGA curve shows weight loss at different temperatures, corresponding to dehydration and decomposition. The DSC curve indicates whether these processes are endothermic or exothermic.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the compound.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the zinc oxalate dihydrate sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

-

Mix the sample and KBr intimately by grinding them together.

-

Place the mixture in a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.

Analysis:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The characteristic absorption bands for oxalate and water molecules are then identified.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology and particle size of the synthesized crystals.

Instrumentation:

-

Scanning Electron Microscope (e.g., Zeiss Supra55)

Sample Preparation:

-

The dried zinc oxalate dihydrate powder is mounted on an SEM stub using double-sided conductive carbon tape.

-

To prevent charging of the sample by the electron beam, a thin conductive layer (e.g., gold or carbon) is typically sputtered onto the sample surface.

Imaging Conditions:

-

Accelerating Voltage: 20 kV

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow, as well as the thermal decomposition pathway of zinc oxalate dihydrate.

Caption: Workflow for the synthesis and characterization of zinc oxalate dihydrate.

Caption: Thermal decomposition pathway of zinc oxalate dihydrate.

References

An In-depth Technical Guide to FT-IR Spectroscopy Analysis of Zinc Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of zinc oxalate (B1200264) using Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, data interpretation, and a fundamental understanding of the vibrational characteristics of zinc oxalate.

Introduction to FT-IR Spectroscopy of Zinc Oxalate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the context of zinc oxalate (ZnC₂O₄), often found in its dihydrate form (ZnC₂O₄·2H₂O), FT-IR spectroscopy is instrumental in confirming its synthesis, assessing its purity, and studying its thermal decomposition.[1][2][3] The technique works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds within the molecule, providing a unique "fingerprint" of the compound.

Zinc oxalate is a coordination complex that serves as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles, which have wide-ranging applications in catalysis, electronics, and pharmaceuticals.[4][5][6] Accurate characterization of the zinc oxalate precursor by FT-IR is a critical step in ensuring the desired properties of the final ZnO material.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible FT-IR spectra. The following sections outline the synthesis of zinc oxalate dihydrate and the subsequent FT-IR analysis.

2.1 Synthesis of Zinc Oxalate Dihydrate (Precipitation Method)

A common method for synthesizing zinc oxalate dihydrate is through a precipitation reaction.[1][3][7]

-

Materials:

-

Zinc salt (e.g., zinc chloride, ZnCl₂·4H₂O, or zinc acetate, Zn(CH₃COO)₂·2H₂O)

-

Oxalic acid (H₂C₂O₄) or a salt thereof (e.g., sodium oxalate)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of the zinc salt.

-

Prepare an aqueous solution of oxalic acid.

-

Slowly add the oxalic acid solution to the zinc salt solution with constant stirring. A white precipitate of zinc oxalate will form.

-

Continue stirring for a designated period to ensure complete precipitation.

-

The precipitate is then collected by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the collected zinc oxalate precipitate in an oven at a temperature below its decomposition point (e.g., under 100°C) to obtain zinc oxalate dihydrate (ZnC₂O₄·2H₂O).[3]

-

2.2 FT-IR Sample Preparation and Analysis

For solid samples like zinc oxalate, several techniques can be employed for FT-IR analysis. The KBr pellet method is a widely used and effective approach.

-

Materials and Equipment:

-

Dried zinc oxalate dihydrate powder

-

Potassium bromide (KBr), spectroscopy grade, thoroughly dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

-

-

Procedure (KBr Pellet Method):

-

Take approximately 1-2 mg of the finely ground zinc oxalate dihydrate sample.

-

Add about 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[8] This minimizes scattering of the infrared radiation.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

An alternative method is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. The solid powder is simply placed on the ATR crystal and pressure is applied to ensure good contact.[8]

Data Presentation: Characteristic FT-IR Absorption Bands of Zinc Oxalate Dihydrate

The FT-IR spectrum of zinc oxalate dihydrate exhibits several characteristic absorption bands corresponding to the vibrations of the water molecules and the oxalate anion. The table below summarizes the key vibrational modes and their corresponding wavenumbers.

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode | Reference(s) |

| ~3400 - 3200 | ν(O-H) | Stretching vibrations of the water of hydration. | [5][9] |

| ~1620 - 1640 | νₐₛ(C=O) | Antisymmetric stretching of the carboxylate C=O bonds. | [7][9] |

| ~1360 & ~1320 | νₛ(C-O) + δ(O-C=O) | Symmetric stretching of the C-O bonds and bending of the O-C=O angle. | [7][9] |

| ~825 | δ(O-C=O) + ν(Zn-O) | Bending of the O-C=O angle coupled with Zn-O stretching. | [9] |

| ~490 - 460 | ν(Zn-O) + ν(C-C) | Stretching of the Zn-O bond coupled with C-C stretching. | [7][9] |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific crystalline form.

Visualization of Key Processes

4.1 Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of zinc oxalate, from synthesis to spectral interpretation.

Caption: Experimental workflow for FT-IR analysis of zinc oxalate.

4.2 Correlation of Molecular Vibrations and FT-IR Peaks

The structure of the zinc oxalate molecule dictates its FT-IR spectrum. The following diagram illustrates the relationship between the key functional groups in zinc oxalate dihydrate and their characteristic vibrational frequencies observed in the FT-IR spectrum.

Caption: Correlation between molecular structure and FT-IR peaks.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of zinc oxalate. By following standardized experimental protocols for synthesis and sample analysis, researchers can obtain high-quality spectra. The characteristic absorption bands provide clear evidence for the presence of the oxalate ligand and water of hydration, confirming the identity and purity of the compound. This guide provides the necessary framework for professionals in research and drug development to effectively utilize FT-IR spectroscopy in their work with zinc oxalate and related materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of ZnO from Thermal Decomposition of Precipitated Zinc Oxalate Dihydrate as an Anode Material of Li-Ion Batteries: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Synthesis and Characterization of ZnO from Thermal Decomposition of Precipitated Zinc Oxalate Dihydrate as an Anode Material of Li-Ion Batteries [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. csif.uoc.ac.in [csif.uoc.ac.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

Probing the Vibrational Landscape of Zinc Oxalate: A Technical Guide to Raman Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxalate (B1200264), a coordination polymer with a range of applications from the synthesis of zinc oxide nanoparticles to its potential role in biological systems, presents a rich subject for vibrational spectroscopic analysis. Raman spectroscopy, a non-destructive technique that probes the vibrational modes of molecules, offers a powerful tool for characterizing the structure, purity, and thermal behavior of zinc oxalate. This technical guide provides an in-depth overview of Raman spectroscopy studies on zinc oxalate, consolidating key experimental protocols, quantitative spectral data, and a visual representation of its synthesis and thermal decomposition pathways. This document is intended to serve as a comprehensive resource for researchers employing Raman spectroscopy in the study of zinc oxalate and related compounds.

Experimental Protocols

The successful application of Raman spectroscopy for the analysis of zinc oxalate hinges on meticulous experimental design. The following sections detail the common methodologies employed in the literature for sample preparation and data acquisition.

Synthesis of Zinc Oxalate Dihydrate

A prevalent method for synthesizing zinc oxalate dihydrate (ZnC₂O₄·2H₂O) is through a precipitation reaction.[1][2]

Materials:

-

Zinc chloride tetrahydrate (ZnCl₂·4H₂O) or Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

-

Distilled water

Procedure:

-

Prepare aqueous solutions of the zinc salt and the oxalate source (e.g., 0.1 M).

-

Slowly add the oxalate solution to the zinc salt solution at room temperature under continuous stirring.

-

A white precipitate of zinc oxalate dihydrate will form.

-

The precipitate is then filtered, washed several times with distilled water to remove any unreacted reagents and byproducts, and finally dried in an air oven or in a vacuum over a desiccant.[1]

Raman Spectroscopic Analysis

The acquisition of high-quality Raman spectra of zinc oxalate requires careful consideration of the instrumentation and parameters.

Instrumentation:

-

Spectrometer: A Raman microscope, such as a DXR3xi Raman Imaging Microscope (Nicolet), is commonly used.[3]

-

Laser Source: A 785 nm laser is frequently employed to minimize fluorescence.[3] Other sources like a Nd:YAG laser have also been reported.[4][5]

Data Acquisition:

-

Sample Preparation: Microcrystalline powders of zinc oxalate are typically analyzed directly without any special preparation.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are often interpreted raw without extensive post-processing.[3]

Quantitative Raman Data

The Raman spectrum of zinc oxalate is characterized by a series of distinct peaks corresponding to specific vibrational modes of the molecule. The positions of these peaks can provide information about the chemical structure and bonding within the crystal lattice.

Raman Spectral Data of Zinc Oxalate

The following table summarizes the key Raman bands observed for both anhydrous zinc oxalate (ZnC₂O₄) and zinc oxalate dihydrate (α-ZnC₂O₄·2H₂O), along with their vibrational assignments.

| Raman Shift (cm⁻¹) Anhydrous ZnC₂O₄ | Raman Shift (cm⁻¹) α-ZnC₂O₄·2H₂O | Vibrational Mode Assignment | Reference(s) |

| 228 | - | ν(Zn-O) stretching | [6] |

| 267 | - | ν(Zn-O) stretching | [6] |

| - | 1492 | Instrumental Noise | [7] |

| - | ~1630 | δ(H₂O) bending | [7] |

| 1437 (shoulder) | - | Combination/overtone | |

| 1420 (shoulder) | - | Combination/overtone |

Note: The band assignments are based on interpretations from the cited literature. The region between 1400-1600 cm⁻¹ is generally considered the most diagnostic for oxalate compounds.[3]

Synthesis and Thermal Decomposition Workflow

The synthesis of zinc oxalate and its subsequent thermal decomposition to zinc oxide is a common route for producing ZnO nanoparticles. Raman spectroscopy can be used to monitor this transformation.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of zinc oxalate (B1200264) (ZnC₂O₄), a process of significant interest in materials science for the synthesis of zinc oxide (ZnO) nanoparticles with controlled properties. This document details the decomposition pathway, reaction kinetics, and the influence of experimental conditions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Executive Summary

The thermal decomposition of zinc oxalate dihydrate (ZnC₂O₄·2H₂O) is a multi-step process that is initiated by the removal of water molecules, followed by the decomposition of the anhydrous zinc oxalate. This process yields zinc oxide, carbon monoxide, and carbon dioxide as the primary products. The characteristics of the final ZnO product, such as particle size and morphology, are influenced by the conditions of the thermal treatment. This guide consolidates findings from various studies to provide a detailed understanding of this decomposition mechanism.

The Two-Stage Decomposition Process

The thermal decomposition of zinc oxalate dihydrate occurs in two distinct stages:

-

Dehydration: The initial stage involves the endothermic removal of two water molecules from the hydrated zinc oxalate to form anhydrous zinc oxalate. This process typically occurs at temperatures ranging from approximately 90°C to 200°C.[1][2] The chemical equation for this stage is:

ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

-

Decomposition: The second stage is the decomposition of the anhydrous zinc oxalate into zinc oxide, carbon monoxide, and carbon dioxide.[3][4] This is also an endothermic process that generally takes place between 360°C and 500°C.[2] The reaction for this stage is:

ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

The final solid product of this decomposition, zinc oxide, is often in the form of nanostructured particles.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of zinc oxalate dihydrate. These values can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Decomposition Temperatures and Mass Loss

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference |

| Dehydration (ZnC₂O₄·2H₂O → ZnC₂O₄) | 90 - 200 | ~150 | 19.0 | 18.0 - 18.6 | [1][2][4] |

| Decomposition (ZnC₂O₄ → ZnO) | 360 - 500 | ~410 | 38.03 | 31.0 - 37.52 | [2][4] |

Table 2: Kinetic Parameters for Thermal Decomposition

| Decomposition Stage | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Atmosphere | Reference |

| Dehydration | Isoconversional Methods | 110.7 - 112.8 | - | - | [5] |

| Decomposition | Avrami-Erofeev (n≈2) | 181.4 - 186.5 (non-isothermal) | - | Helium | |

| Decomposition | Avrami-Erofeev (n≈2) | 190.8 (isothermal) | - | Helium | [3] |

| Decomposition | Ozawa & Coats-Redfern | 119.7 | - | - | [5] |

| Decomposition | Isoconversional Methods | 155.85 - 193.99 | - | Air |

Influence of Atmosphere

The composition of the furnace atmosphere can influence the decomposition process and the final products.

-

Inert Atmosphere (e.g., Nitrogen, Helium): In an inert atmosphere, the decomposition of zinc oxalate proceeds to form zinc oxide, carbon monoxide, and carbon dioxide.[3] Some studies suggest that under these conditions, carbon-containing nanostructured ZnO composites can also be formed.[5]

-

Air or Oxygen: In an oxidizing atmosphere like air, the final solid product is consistently reported to be pure zinc oxide.[5] Any carbon monoxide produced during the decomposition is likely to be oxidized to carbon dioxide.

Experimental Protocols

The study of the thermal decomposition of zinc oxalate typically involves a combination of thermoanalytical and spectroscopic techniques.

Synthesis of Zinc Oxalate Dihydrate

A common method for synthesizing the precursor, zinc oxalate dihydrate, is through a precipitation reaction.[4]

Protocol:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc nitrate (B79036) or zinc chloride.

-

Prepare an aqueous solution of oxalic acid or a soluble oxalate salt, such as sodium oxalate.

-

Slowly add the oxalic acid solution to the zinc salt solution with constant stirring. A white precipitate of zinc oxalate dihydrate will form.

-

Allow the precipitate to age, then filter it from the solution.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain pure zinc oxalate dihydrate powder.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC)

TGA and DTA/DSC are the primary techniques used to study the thermal decomposition behavior.

Typical Experimental Parameters:

-

Instrument: A simultaneous TG-DTA or TG-DSC instrument.

-

Sample Mass: 5-10 mg of zinc oxalate dihydrate powder.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dry nitrogen or air, with a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: A linear heating rate, typically between 5 to 20°C/min, from room temperature to around 600°C.[4]

Characterization of Products

The solid and gaseous products of the decomposition are characterized using various techniques:

-

X-Ray Diffraction (XRD): To identify the crystalline phases of the solid residue at different temperatures and confirm the formation of zinc oxide.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of oxalate vibrational bands and the appearance of Zn-O bands, confirming the conversion to zinc oxide.[5]

-

Mass Spectrometry (MS): Coupled with the thermoanalytical instrument (TGA-MS) to analyze the evolved gases (H₂O, CO, CO₂) in real-time.[3]

-

Electron Microscopy (SEM/TEM): To observe the morphology and particle size of the initial zinc oxalate and the final zinc oxide product.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of zinc oxalate.

Caption: Experimental workflow for zinc oxalate decomposition analysis.

Thermal Decomposition Pathway

The following diagram illustrates the chemical pathway of the thermal decomposition of zinc oxalate dihydrate.

Caption: Thermal decomposition pathway of zinc oxalate dihydrate.

Conclusion

The thermal decomposition of zinc oxalate dihydrate is a well-defined, two-step process that serves as a reliable route for the synthesis of zinc oxide. The initial dehydration followed by the decomposition of the anhydrous salt can be precisely monitored and controlled using standard thermoanalytical techniques. For researchers and professionals in materials science and drug development, understanding this mechanism is crucial for tailoring the properties of the resulting zinc oxide nanoparticles for specific applications, such as catalysis, sensing, and the formulation of pharmaceutical products. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and application in these fields.

References

An In-depth Technical Guide to the Solubility of Zinc Oxalate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc oxalate (B1200264) (ZnC₂O₄), a compound of interest in various fields including materials science, catalysis, and pharmaceutical development. Understanding the solubility of zinc oxalate in diverse solvent systems is critical for its application in synthesis, formulation, and biological studies. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents key concepts through visual diagrams.

Executive Summary

Zinc oxalate is a sparingly soluble salt in water, with its solubility significantly influenced by temperature, pH, and the presence of complexing agents. It exhibits enhanced solubility in acidic and alkaline solutions due to chemical reactions that consume the oxalate or zinc ions, respectively. In most organic solvents, zinc oxalate is poorly soluble. This guide provides a detailed examination of these solubility characteristics, supported by quantitative data where available, and outlines methodologies for empirical determination.

Quantitative Solubility Data

The solubility of zinc oxalate is most commonly quantified by its solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

Table 2.1: Solubility Product Constant (Ksp) of Zinc Oxalate at 25 °C

| Ksp Value | Reference |

| 2.7 x 10⁻⁸ | [1] |

| 1.4 x 10⁻⁸ | [2] |

The molar solubility (s) in pure water can be calculated from the Ksp: Ksp = [Zn²⁺][C₂O₄²⁻] = s² s = √Ksp

Using a Ksp of 2.7 x 10⁻⁸, the molar solubility in water at 25 °C is approximately 1.64 x 10⁻⁴ mol/L.

Table 2.2: Solubility of Zinc Oxalate in Water at Various Temperatures

| Temperature (°C) | Solubility (mol/L) |

| 10 | 6.4 x 10⁻⁵ |

| 15 | 8.9 x 10⁻⁵ |

| 20 | 1.23 x 10⁻⁴ |

| 25 | 1.67 x 10⁻⁴ |

Data derived from tentative values presented in "The Solubility of Some Sparingly Soluble Salts of Zinc and Cadmium in Water and in Aqueous Electrolyte Solutions"[3].

Table 2.3: Solubility in Aqueous Solutions

| Solvent System | Concentration of Solvent | Solubility of Zinc Oxalate (mol/L) | Reference |

| Aqueous Ammonia (B1221849) (NH₃) | 0.0150 M | 3.6 x 10⁻⁴ | [4] |

Qualitative Solubility Profile

3.1 Aqueous Solutions

-

Water: Zinc oxalate is slightly soluble in water[5].

-

Acidic Solutions: It is soluble in dilute mineral acids[6][7]. The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid and reacts with H⁺ ions, shifting the dissolution equilibrium to the right.

-

Alkaline Solutions: Zinc oxalate is soluble in alkalis[5]. The zinc ion (Zn²⁺) is amphoteric and reacts with excess hydroxide (B78521) ions to form soluble hydroxo complexes, such as [Zn(OH)₄]²⁻. It is also soluble in aqueous ammonia due to the formation of soluble zinc-ammine complexes[8][9].

-

Chelating Agents: Zinc oxalate shows increased solubility in the presence of chelating agents like EDTA, which form stable, soluble complexes with zinc ions[10][11][12].

3.2 Organic Solvents

-

Alcohols (Ethanol, Methanol): Zinc oxalate is poorly soluble in ethanol[8]. A study on ruthenium-doped zinc oxalate also indicated its insolubility in organic solvents[13].

-

Other Organic Solvents (Acetone, Acetic Acid): It is reported to be poorly soluble in acetone (B3395972) and acetic acid[8].

Dissolution Mechanisms

The dissolution of zinc oxalate in different media can be understood through the following equilibria.

4.1 Dissolution in Water

In water, a simple dissolution equilibrium is established.

4.2 Dissolution in Acidic Solution

In acidic solutions, the oxalate ion is protonated, shifting the equilibrium towards dissolution.

4.3 Dissolution in Alkaline Solution (e.g., NaOH)

In alkaline solutions, zinc ions form soluble hydroxo complexes.

Experimental Protocol for Solubility Determination

This section outlines a generalized experimental protocol for determining the solubility of zinc oxalate in a given solvent. The chosen analytical method will depend on the solvent system and available instrumentation.

5.1 Materials and Equipment

-

Zinc Oxalate (high purity)

-

Selected solvents (e.g., deionized water, acidic/alkaline solutions of known concentration, organic solvents)

-

Constant temperature water bath or shaker

-

Volumetric flasks and pipettes

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Analytical instrumentation (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), UV-Vis spectrophotometer, or titration equipment)

5.2 Experimental Workflow

5.3 Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of zinc oxalate to a known volume of the solvent in a sealed, inert container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. The time required may need to be determined empirically.

-

Phase Separation: Remove the container from the shaker/bath and allow the undissolved solid to sediment. For fine particles, centrifugation at a moderate speed for 10-15 minutes is recommended.

-

Sample Collection: Carefully extract a precise volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the sample can be passed through a syringe filter compatible with the solvent.

-

Sample Preparation: Accurately dilute the collected aliquot with the solvent to a concentration that falls within the linear working range of the analytical instrument.

-

Quantitative Analysis: Analyze the concentration of zinc in the prepared sample.

-

For AAS/ICP-OES: Prepare a series of standard solutions of known zinc concentrations to create a calibration curve. Aspirate the prepared sample and determine its zinc concentration from the calibration curve[14].

-

For Titration (in acidic solutions): The oxalate concentration can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄). The endpoint is the persistence of a faint pink color.

-

For Spectrophotometry: If a suitable colorimetric reaction for zinc or oxalate can be employed, a UV-Vis spectrophotometer can be used to measure the absorbance and determine the concentration from a standard curve.

-

-

Calculation: Calculate the solubility of zinc oxalate in the original saturated solution, taking into account all dilution factors. The solubility can be expressed in mol/L or g/100 mL.

Conclusion

The solubility of zinc oxalate is highly dependent on the chemical properties of the solvent. While it is sparingly soluble in water and organic solvents, its solubility is significantly enhanced in acidic and alkaline media due to the chemical reactions of its constituent ions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in designing experiments and formulating products containing zinc oxalate. Further research to generate comprehensive quantitative solubility data in a wider range of solvents and temperatures would be beneficial to the scientific community.

References

- 1. chem21labs.com [chem21labs.com]

- 2. Zinc oxalate, \mathrm{Zn}\left(\mathrm{C}2 \mathrm{O}_4\right), is sparin.. [askfilo.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. The solubility of zinc oxalate, \mathrm{ZnC}{2} \mathrm{O}{4}, in 0.0150 .. [askfilo.com]

- 5. ZINC OXALATE | 547-68-2 [chemicalbook.com]

- 6. wholesale Zinc oxalate dihydrate Powder - FUNCMATER [funcmater.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. RU2259347C1 - Method of production of zinc oxalate dihydrate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. redox.com [redox.com]

- 12. makingchembooks.com [makingchembooks.com]

- 13. dicames.online [dicames.online]

- 14. Zinc- Determination by AAS | OIV [oiv.int]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Zinc Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous zinc oxalate (B1200264) (ZnC₂O₄), a compound of interest in materials science and as a precursor for zinc oxide nanoparticles. This document details its crystallographic parameters, atomic arrangement, and the experimental procedures for its synthesis and structural determination.

Crystal Structure and Properties

Anhydrous zinc oxalate crystallizes in the monoclinic system, belonging to the P2₁/n space group.[1] It is isostructural with other β-metal oxalates, such as those of iron, cobalt, nickel, and copper.[2] The fundamental building block of the structure consists of a zinc cation coordinated to six oxygen atoms from three bidentate oxalate anions, forming a distorted ZnO₆ octahedron. These octahedra are interconnected at their corners, creating a three-dimensional network.

The coordination of the zinc ion involves four oxygen atoms from two oxalate groups forming chains of -C₂O₄–Zn–C₂O₄–Zn- along the c-axis.[2] The remaining two coordination sites are occupied by oxygen atoms from a third oxalate group, completing the distorted octahedral geometry.

Crystallographic Data

The crystallographic data for anhydrous zinc oxalate has been determined through powder X-ray diffraction and subsequent Rietveld refinement. The key parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameters | a = 6.49 Å, b = 7.78 Å, c = 5.07 Å, β = 98.3° |

| Unit Cell Volume | 252.8 ų |

| Formula Units (Z) | 2 |

Atomic Coordinates

The fractional atomic coordinates for anhydrous zinc oxalate are provided in the following table. These coordinates define the positions of each atom within the unit cell.

| Atom | Wyckoff Position | x/a | y/b | z/c |

| Zn | 2a | 0.0000 | 0.0000 | 0.0000 |

| C | 4e | 0.285 | 0.365 | 0.215 |

| O1 | 4e | 0.215 | 0.215 | 0.285 |

| O2 | 4e | 0.465 | 0.375 | 0.135 |

Experimental Protocols

The synthesis and structural analysis of anhydrous zinc oxalate typically involve a two-step process: the precipitation of a hydrated precursor followed by its thermal decomposition.

Synthesis of Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) Precursor

A common method for the synthesis of the zinc oxalate dihydrate precursor is through a precipitation reaction.[2]

Materials:

-

Zinc salt solution (e.g., an equimolar solution of a zinc salt in distilled water)

-

Oxalic acid solution (0.02 mol in a mixture of 192 ml ethanol (B145695) and 64 ml water)

-

Distilled water

-

Ethanol

Procedure:

-

The oxalic acid solution is added dropwise to 128 ml of the zinc salt solution under continuous stirring.

-

The mixture is stirred for 1 hour at room temperature, during which a white precipitate of zinc oxalate dihydrate forms.

-

The precipitate is separated from the solution by centrifugation.

-

The collected precipitate is washed several times with distilled water, with centrifugation after each wash to ensure the removal of any unreacted reagents.

-

The final product is dried at 80°C for several hours to obtain a fine powder of ZnC₂O₄·2H₂O.[2]

Formation of Anhydrous Zinc Oxalate

Anhydrous zinc oxalate is obtained through the controlled thermal decomposition of the dihydrate precursor.[2]

Procedure:

-

The dried zinc oxalate dihydrate powder is subjected to thermogravimetric analysis (TGA) to determine the dehydration temperature.

-

Based on TGA results, the dihydrate powder is heated to approximately 125°C.[2] At this temperature, the two water molecules are removed, resulting in the formation of anhydrous zinc oxalate (β-ZnC₂O₄).

Crystal Structure Determination

The crystal structure of the resulting anhydrous zinc oxalate powder is determined using powder X-ray diffraction (XRD).

Instrumentation:

-

A powder diffractometer, such as a Bruker D4 Endeavor or D8 Advance, equipped with a 1D detector (e.g., LynxEye) and using Cu Kα radiation, is typically employed.[2]

-

For in-situ studies of the phase transition, a high-temperature chamber can be utilized.

Data Analysis:

-

XRD patterns are recorded over a suitable 2θ range.

-

The collected diffraction data is analyzed using the Rietveld refinement method, for which software packages like FullProf/WinPlotR are commonly used.[2]

-

In the Rietveld refinement, the background is modeled, and the peak shapes are fitted using a pseudo-Voigt function. This allows for the precise determination of lattice parameters and atomic positions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of anhydrous zinc oxalate.

Structural Connectivity

The following diagram illustrates the coordination environment and connectivity within the anhydrous zinc oxalate crystal structure.

References

Spectroscopic Characterization of Zinc Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of zinc oxalate (B1200264) (ZnC₂O₄), a compound of interest in various chemical and pharmaceutical applications. This guide details the application of key spectroscopic techniques for the structural elucidation and analysis of both anhydrous and dihydrate forms of zinc oxalate.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of zinc oxalate. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the oxalate anion and its coordination to the zinc cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy of zinc oxalate reveals characteristic absorption bands corresponding to the vibrational modes of the oxalate ion and water molecules in the dihydrate form. The primary vibrational modes of interest include the stretching and bending vibrations of the C=O, C-O, C-C, and O-H bonds, as well as vibrations involving the Zn-O bond.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3300 - 3500 (broad) | ν(O-H) stretching of water molecules | [1][2] |

| ~1600 - 1654 | νₐₛ(C=O) antisymmetric stretching | [1][3] |

| ~1356 - 1361 | νₛ(C-O) + δ(O-C=O) symmetric stretching | [2][3] |

| ~1313 - 1320 | νₛ(C-O) symmetric stretching | [2][4] |

| ~820 - 827 | δ(O-C=O) + ν(Zn-O) bending | [1][2] |

| ~490 - 500 | ν(Zn-O) stretching | [1] |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

A common method for obtaining the IR spectrum of solid zinc oxalate is the Potassium Bromide (KBr) pellet technique.[5]

Materials:

-

Zinc Oxalate powder (anhydrous or dihydrate)

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of the zinc oxalate sample (typically 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the zinc oxalate and KBr by further grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative method is the Nujol mull technique, where the powdered sample is mixed with a mulling agent (e.g., Nujol, a mineral oil) to form a paste, which is then pressed between two KBr plates.[5] This can be useful if the sample is sensitive to the pressure of pelletizing.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, allowing for the observation of different vibrational modes. For centrosymmetric molecules, vibrational modes can be either IR or Raman active, but not both.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1460 - 1490 | νₐₛ(C=O) antisymmetric stretching | [6] |

| ~897 | ν(C-C) stretching | [6] |

| ~504 - 508 | δ(O-C=O) bending | [6] |

Note: Raman band positions and intensities can be influenced by the laser wavelength and sample crystallinity.

Raman spectra of solid zinc oxalate can be obtained directly from the powdered sample.[7][8]

Materials:

-

Zinc Oxalate powder

-

Microscope slide or sample holder

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

-

Place a small amount of the zinc oxalate powder onto a clean microscope slide or into a suitable sample holder.

-

If necessary for imaging, gently press the powder with a clean, flat surface to create a relatively even surface.[8]

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation. The spectral range will typically cover the vibrational modes of interest.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For zinc oxalate, XPS can be used to determine the oxidation states of zinc, carbon, and oxygen.

| Element & Orbital | Expected Binding Energy (eV) | Notes | Reference(s) |

| Zn 2p₃/₂ | ~1021 - 1023 | The binding energy for Zn²⁺ in various compounds falls within this range. | [9] |

| O 1s | ~531 - 533 | This range can encompass contributions from both the oxalate anion (C=O, C-O) and potentially adsorbed water or hydroxyl groups. Deconvolution of the O 1s peak is often necessary. | [9][10] |

| C 1s | ~288 - 289 | The C 1s binding energy for the carboxylate carbon in the oxalate anion is expected in this region. A lower binding energy component around 285 eV due to adventitious carbon is also common. | [10] |

Proper sample preparation is crucial for obtaining meaningful XPS data due to the surface sensitivity of the technique.

Materials:

-

Zinc Oxalate powder

-

XPS sample holder

-

Double-sided conductive tape or indium foil

Procedure:

-

Mount a piece of double-sided conductive tape or clean indium foil onto the XPS sample holder.

-

Carefully press the zinc oxalate powder onto the adhesive surface, ensuring a uniform and thick layer to avoid signal from the underlying substrate.

-

Gently blow off any excess loose powder with a stream of inert gas (e.g., nitrogen) to prevent contamination of the vacuum system.

-

Introduce the sample holder into the XPS instrument's load-lock chamber.

-

Pump down the chamber to ultra-high vacuum (UHV) conditions.

-

Transfer the sample to the analysis chamber.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Zn 2p, O 1s, and C 1s regions to determine the chemical states and perform quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can provide detailed information about the local chemical environment of specific nuclei. For zinc oxalate, ¹³C and ⁶⁷Zn ssNMR would be the most informative techniques. However, specific ssNMR data for zinc oxalate is scarce in the literature.

¹³C Solid-State NMR

¹³C ssNMR can be used to probe the carbon environment in the oxalate anion. The chemical shift of the carboxylate carbon can provide insights into the coordination environment and crystal packing. For related oxalate-containing compounds, ¹³C chemical shifts have been reported.[11][12] The expected chemical shift for the carboxylate carbon in zinc oxalate would likely fall in the range of 160-175 ppm.

⁶⁷Zn Solid-State NMR

⁶⁷Zn is a quadrupolar nucleus (I = 5/2) with low natural abundance and a large quadrupole moment, which makes ⁶⁷Zn ssNMR experiments challenging due to broad spectral lines.[13][14] Nevertheless, advancements in high-field NMR and specialized pulse sequences have made the acquisition of ⁶⁷Zn ssNMR spectra more feasible. The isotropic chemical shifts for ⁶⁷Zn in various coordination environments have been reported to span a wide range, from approximately 140 to 265 ppm.[13][14]

Due to the lack of specific experimental data for zinc oxalate, researchers are encouraged to use data from structurally similar metal oxalates as a reference and to employ computational methods to predict NMR parameters.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of zinc oxalate.

Conclusion

The spectroscopic characterization of zinc oxalate relies heavily on vibrational techniques such as IR and Raman spectroscopy, which provide detailed structural information. While XPS and solid-state NMR are powerful tools, specific data for zinc oxalate is limited, presenting an opportunity for further research. This guide provides a foundational understanding of the key spectroscopic methods, their experimental considerations, and the expected data for the analysis of zinc oxalate, serving as a valuable resource for researchers in materials science and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. csif.uoc.ac.in [csif.uoc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample preparation – Nanophoton [nanophoton.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H and 13C chemical shift-structure effects in anhydrous β-caffeine and four caffeine-diacid cocrystals probed by solid-state NMR experiments and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxalate (B1200264), with the chemical formula ZnC₂O₄, is an inorganic compound that exists in both anhydrous and, more commonly, dihydrate form (ZnC₂O₄·2H₂O). It serves as a key precursor in the synthesis of zinc oxide nanoparticles, which have widespread applications in electronics, sensors, and catalysis. In the pharmaceutical and materials science sectors, a thorough understanding of the physicochemical properties of zinc oxalate is crucial for controlling the morphology and characteristics of the resulting zinc-based materials. This guide provides a comprehensive overview of the physical and chemical properties of zinc oxalate, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Physical and Chemical Properties

The physical and chemical properties of zinc oxalate are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Zinc Oxalate

| Property | Anhydrous Zinc Oxalate (ZnC₂O₄) | Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) |

| Molecular Formula | C₂O₄Zn[1] | C₂H₄O₆Zn[2] |

| Molar Mass | 153.41 g/mol [3] | 189.44 g/mol [2][4] |

| Appearance | White crystalline powder[1][3] | White crystalline powder[4] |

| Odor | Odorless[1] | Not specified |

| Density | 2.562 g/cm³[3] | Not specified |

| Melting Point | Decomposes | Decomposes at 100°C[3] |

| Boiling Point | Not applicable | Not applicable |

Table 2: Solubility Data for Zinc Oxalate

| Solvent | Solubility | Ksp (at 25°C) | Notes |

| Water | Slightly soluble/low solubility[1][3] | 2.7 x 10⁻⁸[5][6] | Solubility increases with temperature.[1] |

| Acids (e.g., HCl) | Soluble[1][3] | Not applicable | Acidic conditions break down the oxalate ions.[1] |

| Alkalis | Soluble[3] | Not applicable | |

| Ethanol (B145695) | Poorly soluble[7] | Not applicable | |

| Acetone | Poorly soluble[7] | Not applicable | |

| Acetic Acid | Poorly soluble[7] | Not applicable |

Table 3: Crystallographic Data for Zinc Oxalate

| Form | Crystal System | Space Group | Lattice Parameters |

| Anhydrous (β-ZnC₂O₄) | Monoclinic[8][9] | P2₁/n[8] | a, b, c, β (specific values vary with temperature)[8] |

| Dihydrate (β-ZnC₂O₄·2H₂O) | Orthorhombic[8] | Cccm[8] | a, b, c (specific values vary with temperature)[8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of zinc oxalate are crucial for reproducible research.

Synthesis of Zinc Oxalate Dihydrate via Precipitation

This protocol describes a common method for synthesizing zinc oxalate dihydrate.

Materials:

-

Zinc salt (e.g., Zinc Chloride, Zinc Sulfate, or Zinc Nitrate)

-

Oxalic acid or a soluble oxalate salt (e.g., Ammonium (B1175870) Oxalate)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Prepare separate aqueous solutions of the zinc salt and the oxalate source. For example, prepare a 1 M solution of zinc chloride and a 1 M solution of ammonium oxalate.[7]

-

Heat both solutions to 70°C.[7]

-

Slowly add the ammonium oxalate solution to the zinc chloride solution while stirring vigorously. A white precipitate of zinc oxalate dihydrate will form immediately.

-

Maintain the reaction mixture at the elevated temperature for a specified period to allow for crystal growth and complete precipitation.

-

Separate the precipitate from the solution by filtration, for instance, using a suction filter under reduced pressure.[7]

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.[10] A final wash with ethanol can aid in drying.

-

Dry the resulting white powder in an oven at a temperature below the decomposition point of the dihydrate, for example, at 60°C overnight, to obtain pure zinc oxalate dihydrate.[11]

Characterization Techniques

TGA and DSC are used to study the thermal decomposition of zinc oxalate.

Typical Experimental Conditions:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Mass: Approximately 5-10 mg.

-

Heating Rate: A linear heating rate, commonly between 4 and 10 K/min.[12][13]

-

Atmosphere: Typically a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[12][13]

-

Temperature Range: From room temperature up to around 500-600°C to ensure complete decomposition.

Expected Results: The TGA curve will show two distinct weight loss steps. The first, occurring at approximately 122-146°C, corresponds to the loss of the two water molecules of hydration.[14] The second major weight loss, at around 360-400°C, is due to the decomposition of anhydrous zinc oxalate into zinc oxide, carbon monoxide, and carbon dioxide.[15] The DSC curve will show corresponding endothermic and exothermic peaks for these transitions.

XRD is employed to determine the crystalline phase and structure of the synthesized zinc oxalate.

Typical Experimental Conditions:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Commonly Cu Kα radiation (λ = 1.5418 Å).[13]

-

Voltage and Current: For example, 40 kV and 15 mA.[13]

-

Scan Range (2θ): A wide range to cover all characteristic peaks, for instance, from 20° to 90°.[13]

-

Scan Rate: A slow scan rate, such as 2°/min, is often used to obtain high-resolution data.[13]

Expected Results: The XRD pattern of zinc oxalate dihydrate will show characteristic peaks corresponding to its orthorhombic crystal structure.[8] After heating to an appropriate temperature, the pattern will change to that of the monoclinic anhydrous form, and upon further heating, the peaks of hexagonal wurtzite zinc oxide will appear.[8][13]

FTIR spectroscopy is used to identify the functional groups present in the zinc oxalate sample.

Typical Experimental Conditions:

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: Usually in the mid-infrared range, from 4000 to 400 cm⁻¹.

Expected Results: The FTIR spectrum of zinc oxalate dihydrate will exhibit characteristic absorption bands. These include a broad band in the 3000-3600 cm⁻¹ region due to the O-H stretching vibrations of the water of hydration. Strong bands around 1600 cm⁻¹ and 1300 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the oxalate group, respectively. A band around 800 cm⁻¹ is due to O-C=O bending and M-O stretching modes.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of zinc oxalate, along with standardized experimental protocols for its synthesis and characterization. The tabulated data offers a quick and accessible reference for researchers, while the detailed methodologies and visual workflows are intended to ensure the reproducibility of experimental results. A thorough understanding and control of these fundamental properties are paramount for the successful application of zinc oxalate as a precursor in the development of advanced materials for scientific and pharmaceutical applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Zinc(II) oxalate dihydrate | C2H4O6Zn | CID 516787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZINC OXALATE | 547-68-2 [chemicalbook.com]

- 4. Zinc Oxalate | Zinc Oxalate Dihydrate | ZnC2O4.2H2O - Ereztech [ereztech.com]

- 5. Ksp Table [chm.uri.edu]

- 6. chem21labs.com [chem21labs.com]

- 7. RU2259347C1 - Method of production of zinc oxalate dihydrate - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. csif.uoc.ac.in [csif.uoc.ac.in]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

Thermal Stability of Zinc Oxalate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of zinc oxalate (B1200264) compounds, with a primary focus on zinc oxalate dihydrate (ZnC₂O₄·2H₂O). This document details the synthesis, thermal decomposition pathway, and kinetic analysis of these compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols. The information herein is intended to be a valuable resource for professionals in research, and drug development who utilize zinc oxide nanoparticles derived from oxalate precursors.

Introduction

Zinc oxalate compounds, particularly zinc oxalate dihydrate, are of significant interest as precursors for the synthesis of high-purity zinc oxide (ZnO).[1] The thermal decomposition of zinc oxalate offers a reliable and controllable method to produce ZnO nanoparticles with desirable characteristics for applications in catalysis, electronics, and pharmaceuticals. Understanding the thermal stability and decomposition mechanism of zinc oxalate is crucial for controlling the morphology, particle size, and purity of the resulting ZnO.

The thermal decomposition of zinc oxalate dihydrate typically proceeds in two distinct stages: the removal of water molecules of hydration, followed by the decomposition of the anhydrous zinc oxalate into zinc oxide and gaseous products. This guide will delve into the specifics of these processes, supported by data from various thermal analysis techniques.

Experimental Protocols

Synthesis of Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) via Precipitation

A common and effective method for synthesizing zinc oxalate dihydrate is through a precipitation reaction in an aqueous solution.[2]

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or Zinc chloride tetrahydrate (ZnCl₂·4H₂O)[3]

-

Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Anhydrous ethanol (B145695)

-

Citric acid (optional, as a chelating agent)[1]

-

Dilute sodium hydroxide (B78521) (NaOH) or nitric acid (HNO₃) for pH adjustment[1]

Procedure: [1]

-

Prepare an aqueous solution of a zinc salt (e.g., 0.1 mol/L of Zn(NO₃)₂).

-

Prepare an aqueous solution of an oxalate source (e.g., 0.1 mol/L of Na₂C₂O₄).

-

Optionally, a solution of a chelating agent like citric acid (e.g., 10 g/L) can be prepared separately.

-

Rapidly inject the zinc salt solution and the optional citric acid solution into a larger volume of deionized water under magnetic stirring.

-

Add the oxalate solution to the mixture.

-

Stir the resulting solution for a few minutes to ensure homogeneity.

-

Adjust the pH of the solution to approximately 6.5 using dilute NaOH or HNO₃.

-

A white precipitate of zinc oxalate dihydrate will form.

-

Allow the precipitate to age in the solution, which can influence particle morphology.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water and then with anhydrous ethanol to remove any unreacted reagents and impurities.

-

Dry the collected precipitate in an oven at a controlled temperature (e.g., 60°C) overnight to obtain pure zinc oxalate dihydrate powder.[1]

Thermal Analysis

The thermal stability of the synthesized zinc oxalate dihydrate can be investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC is recommended.

General TGA/DTA/DSC Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the dried zinc oxalate dihydrate powder (typically 2-10 mg) into an appropriate crucible (e.g., alumina (B75360) or aluminum).[4][5]

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of around 600-800°C.

-

Employ a constant heating rate, typically in the range of 5-20 K/min. It is important to note that the heating rate can affect the peak decomposition temperatures.[6]

-

-

Data Acquisition: Record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to determine the onset and peak temperatures of decomposition, the percentage of mass loss for each step, and the enthalpy changes associated with the thermal events.

Data Presentation

The thermal decomposition of zinc oxalate dihydrate is characterized by two main events: dehydration and the subsequent decomposition of the anhydrous salt. The quantitative data from thermal analysis are summarized in the tables below.

Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) |

| Dehydration (ZnC₂O₄·2H₂O → ZnC₂O₄ + 2H₂O) | 90 - 200 | 18.0 - 19.0[7][8] | 19.03 |

| Anhydrous Decomposition (ZnC₂O₄ → ZnO + CO + CO₂) | 350 - 450 | 37.5 - 38.8[7][9] | 38.03 |

Note: The temperature ranges can vary slightly depending on experimental conditions such as heating rate.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) Data

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Characteristics |

| Dehydration | ~140 - 170 | Endothermic | Corresponds to the loss of water of hydration.[9] |

| Anhydrous Decomposition | ~380 - 420 | Endothermic | Corresponds to the decomposition of anhydrous zinc oxalate.[10] |

Note: The peak temperatures are dependent on the heating rate.

Mandatory Visualizations

Thermal Decomposition Pathway of Zinc Oxalate Dihydrate

Caption: Thermal decomposition pathway of zinc oxalate dihydrate.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for synthesis and thermal analysis.

Conclusion

This technical guide has provided a detailed examination of the thermal stability of zinc oxalate compounds, with a particular focus on zinc oxalate dihydrate. The two-stage decomposition process, involving dehydration followed by the decomposition of the anhydrous oxalate to form zinc oxide, has been quantitatively described. The provided experimental protocols for synthesis and thermal analysis offer a practical framework for researchers in the field. The presented data and visualizations serve as a valuable resource for understanding and controlling the thermal decomposition of zinc oxalate for the production of high-quality zinc oxide nanoparticles for various advanced applications.

References

- 1. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. h-and-m-analytical.com [h-and-m-analytical.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. csif.uoc.ac.in [csif.uoc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

- 9. RU2259347C1 - Method of production of zinc oxalate dihydrate - Google Patents [patents.google.com]

- 10. Preparation of High-purity Zinc Oxalate Powder by the Precipitation Stripping Method -Journal of the Korean Ceramic Society | Korea Science [koreascience.kr]

Electronic Band Structure of Anhydrous Zinc Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of anhydrous zinc oxalate (B1200264) (ZnC₂O₄). The document consolidates findings from theoretical first-principles calculations and outlines the experimental protocols for the synthesis of its common precursor, zinc oxalate dihydrate (ZnC₂O₄·2H₂O), and its subsequent thermal decomposition. This guide is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the properties and potential applications of this compound.

Core Concepts: Electronic Band Structure

The electronic band structure of a solid describes the ranges of energy that an electron within the material is allowed to possess. These allowed energy ranges are known as energy bands, and the gaps between them are called band gaps. The size of the band gap is a crucial parameter that determines the material's electrical and optical properties. For instance, a large band gap is characteristic of an electrical insulator, while a smaller band gap is found in semiconductors. Understanding the electronic band structure is fundamental for designing and developing new materials for various applications, including electronics, catalysis, and pharmaceuticals.

Computational Analysis of Anhydrous Zinc Oxalate

The electronic band structure of anhydrous zinc oxalate has been investigated using first-principles calculations based on density functional theory (DFT). These computational methods provide valuable insights into the material's electronic properties at the atomic level.

Quantitative Data

The following table summarizes the key parameters related to the crystal and electronic structure of anhydrous zinc oxalate. Note: Specific quantitative values for the band gap and density of states from the primary theoretical study were not available in the reviewed literature. The table structure is provided for future data population.

| Parameter | Value | Method of Determination | Reference |

| Crystal System | Monoclinic | X-ray Diffraction | [1] |

| Space Group | P2/n | X-ray Diffraction | [2] |

| Calculated Band Gap (Eg) | Data not available | FP-LAPW (WIEN2k) | [1] |

| Nature of Band Gap | Data not available | FP-LAPW (WIEN2k) | [1] |

| Key contributing orbitals to Valence Band | Data not available | FP-LAPW (WIEN2k) | [1] |

| Key contributing orbitals to Conduction Band | Data not available | FP-LAPW (WIEN2k) | [1] |

Experimental and Computational Protocols

First-Principles Calculation of Electronic Band Structure

The primary method for determining the electronic band structure of anhydrous zinc oxalate is through ab initio calculations using the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method, as implemented in the WIEN2k software package.[1][3]

Methodology:

-

Crystal Structure Definition: The calculation begins with the experimentally determined crystal structure of anhydrous zinc oxalate, including lattice parameters and atomic positions.[1]

-

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state electron density of the crystal. This iterative process continues until the total energy of the system converges.

-

Band Structure and Density of States (DOS) Calculation: Following the SCF cycle, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The density of states, which represents the number of available electronic states at each energy level, is also computed.[1]

-

Analysis: The resulting band structure plot reveals the valence band, conduction band, and the band gap. The DOS plot provides information about the contribution of different atomic orbitals to the energy bands.

Synthesis and Characterization

Anhydrous zinc oxalate is typically prepared by the thermal decomposition of its dihydrate precursor, zinc oxalate dihydrate (ZnC₂O₄·2H₂O).

Synthesis of Zinc Oxalate Dihydrate

A common method for synthesizing zinc oxalate dihydrate is through a precipitation reaction.[4]

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc sulfate (B86663), ZnSO₄) and oxalic acid (H₂C₂O₄).

-

Precipitation: The oxalic acid solution is added to the continuously stirred zinc sulfate solution. This leads to the precipitation of zinc oxalate dihydrate.

-

Filtration and Washing: The precipitate is filtered and washed multiple times with demineralized water to remove any soluble impurities.[4]

-

Drying: The washed precipitate is dried in an oven to obtain pure zinc oxalate dihydrate powder.[4]

Thermal Decomposition to Anhydrous Zinc Oxalate and Zinc Oxide

The thermal decomposition of zinc oxalate dihydrate occurs in two main stages, which can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[5][6]

-

Dehydration: The first stage involves the loss of water molecules to form anhydrous zinc oxalate.

-

ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

-

-

Decomposition: The second stage is the decomposition of anhydrous zinc oxalate into zinc oxide, carbon monoxide, and carbon dioxide.[5]

-

ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

-

The final product of the thermal decomposition is zinc oxide (ZnO).[4]

Experimental Determination of the Optical Band Gap

While a definitive experimental value for the band gap of zinc oxalate is not widely reported in the literature, it can be determined experimentally using UV-Visible diffuse reflectance spectroscopy and subsequent Tauc plot analysis.[7]

Experimental Protocol:

-

Sample Preparation: The powdered zinc oxalate sample is placed in a sample holder for the diffuse reflectance measurement.

-

UV-Vis Spectroscopy: A UV-Visible spectrophotometer equipped with a diffuse reflectance accessory is used to measure the reflectance of the sample over a range of wavelengths.

-

Kubelka-Munk Transformation: The measured reflectance data is converted to a function F(R) that is proportional to the absorption coefficient using the Kubelka-Munk equation.

-

Tauc Plot Analysis: A Tauc plot is constructed by plotting (F(R) * hν)n against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-